molecular formula C18H26N2O4 B582006 (S)-1-Cbz-3-Boc-Aminopiperidine CAS No. 876379-22-5

(S)-1-Cbz-3-Boc-Aminopiperidine

Numéro de catalogue: B582006
Numéro CAS: 876379-22-5
Poids moléculaire: 334.416
Clé InChI: SIONIIVXRCVHFL-HNNXBMFYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-1-Cbz-3-Boc-Aminopiperidine is a chiral piperidine derivative that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. The compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group at the nitrogen atom and a tert-butoxycarbonyl (Boc) protecting group at the amino group. These protecting groups are crucial for the compound’s stability and reactivity in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Cbz-3-Boc-Aminopiperidine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available (S)-3-Aminopiperidine.

    Protection of the Amino Group: The amino group is first protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting (S)-3-Aminopiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Protection of the Piperidine Nitrogen: The piperidine nitrogen is then protected with a benzyloxycarbonyl (Cbz) group. This step involves the reaction of the Boc-protected intermediate with benzyl chloroformate (Cbz-Cl) in the presence of a base like sodium bicarbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-1-Cbz-3-Boc-Aminopiperidine undergoes various chemical reactions, including:

    Hydrogenation: Removal of the Cbz protecting group using hydrogen gas in the presence of a palladium catalyst.

    Acidic Deprotection: Removal of the Boc protecting group using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine nitrogen acts as a nucleophile.

Common Reagents and Conditions:

    Hydrogenation: Palladium on carbon (Pd/C) catalyst, hydrogen gas.

    Acidic Deprotection: Trifluoroacetic acid (TFA), dichloromethane (DCM).

    Nucleophilic Substitution: Various alkyl halides or sulfonates, in the presence of a base like sodium hydride (NaH).

Major Products:

    Deprotected Amines: Removal of protecting groups yields the free amine derivatives.

    Substituted Piperidines: Nucleophilic substitution reactions result in substituted piperidine derivatives.

Applications De Recherche Scientifique

(S)-1-Cbz-3-Boc-Aminopiperidine has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, including natural products and bioactive compounds.

    Biological Studies: Researchers use this compound to study enzyme-substrate interactions and receptor binding mechanisms.

    Industrial Applications: It is employed in the production of agrochemicals and specialty chemicals.

Mécanisme D'action

The mechanism of action of (S)-1-Cbz-3-Boc-Aminopiperidine is primarily related to its role as a synthetic intermediate. The compound itself does not exhibit significant biological activity but is used to synthesize bioactive molecules. The protecting groups (Cbz and Boc) facilitate selective reactions at specific sites, enabling the construction of complex molecular architectures.

Comparaison Avec Des Composés Similaires

    (S)-1-Cbz-3-Boc-Piperidine: Similar structure but lacks the amino group.

    (S)-1-Cbz-3-Aminopiperidine: Similar structure but lacks the Boc protecting group.

    (S)-1-Boc-3-Aminopiperidine: Similar structure but lacks the Cbz protecting group.

Uniqueness: (S)-1-Cbz-3-Boc-Aminopiperidine is unique due to the presence of both Cbz and Boc protecting groups, which provide enhanced stability and reactivity. This dual protection allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis.

Activité Biologique

(S)-1-Cbz-3-Boc-Aminopiperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities and utility as an intermediate in drug synthesis. This article will explore its biological activity, mechanisms of action, and relevant research findings, complemented by data tables and case studies.

Overview of this compound

This compound is a piperidine derivative featuring a benzyloxycarbonyl (Cbz) and a tert-butyloxycarbonyl (Boc) protecting group. Its structure allows for various modifications, making it a versatile building block in the synthesis of biologically active compounds.

The biological activity of this compound largely depends on its conversion into active forms through the removal of protecting groups in vivo. This prodrug behavior allows it to interact with specific molecular targets, potentially influencing various biological pathways. The compound's ability to act as a precursor for more complex molecules enhances its relevance in drug development.

Antimicrobial Properties

Research indicates that derivatives of aminopiperidines, including this compound, exhibit antimicrobial activity. For instance, studies have shown that modifications on the piperidine ring can enhance the potency against certain bacterial strains. A notable example includes the synthesis of piperidine-based compounds that demonstrated significant inhibitory effects against pathogenic bacteria .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. In particular, peptide analogs derived from this compound have shown selective inhibition of cysteine proteases such as IdeS and SpeB. These enzymes are crucial in bacterial virulence, indicating that aminopiperidine derivatives could serve as leads in developing antibacterial agents .

Table 1: Biological Activities of Piperidine Derivatives

Compound NameActivity TypeTarget Enzyme/PathwayReference
This compoundAntimicrobialVarious bacterial strains
Piperidine-based peptide analogsEnzyme inhibitionIdeS, SpeB
4-Aminopiperidine derivativesDPP4 inhibitionDipeptidyl peptidase IV

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study, various aminopiperidine derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that specific substitutions on the piperidine ring significantly enhanced antimicrobial activity. For example, compounds with fluorinated groups showed increased potency due to improved interactions with bacterial cell membranes .

Case Study 2: Enzyme Inhibition

A series of peptide analogs derived from this compound were evaluated for their ability to inhibit cysteine proteases involved in bacterial infection mechanisms. The study revealed that certain modifications led to enhanced selectivity and potency against these targets, suggesting a promising avenue for developing new antibacterial therapies .

Propriétés

IUPAC Name

benzyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-16(21)19-15-10-7-11-20(12-15)17(22)23-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,19,21)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIONIIVXRCVHFL-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679447
Record name Benzyl (3S)-3-[(tert-butoxycarbonyl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876379-22-5
Record name Benzyl (3S)-3-[(tert-butoxycarbonyl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

(R)N-CBz nipecotic acid (86 g, 327 mmol) was dissolved in toluene (100 ml) and evaporated to dryness three times. tert. Butanol (1000 ml, 10.5 mmol) and triethylamine (50.1 ml, 359 mmol) were added to the reaction mixture. The reaction mixture was stirred for 30 min., and DPPA (98.5 ml, 457 mmol) was added over 15 min. The reaction mixture was heated to 100° C. overnight. After cooling, the solvent was removed by evaporation in vacuo, and water (200 ml) was added. After overnight stirring at RT the product was isolated by filtration, and stirred with EtOAc (250 ml) for one hour. The EtOAc solution was filtered and evaporated in vacuo to give the crude product as a white solid. This material was dissolved in hot EtOAc (200 ml), and cooled to 5° C. overnight. The precipitated product was isolated by filtration, washed with cold EtOAc and dried.
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step Two
Quantity
50.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
98.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 1-[(benzyloxy)carbonyl]-3-piperidinecarboxylic acid (3.00 g, 11.4 mmol) and Et3N (1.56 mL, 11.4 mmol) in t-BuOH (30 mL) was added diphenyl phosphoryl azide (DPPA) (2.46 mL, 11.4 mmol), and the mixture was refluxed for 21 hrs. After cooled to room temperature, the mixture was concentrated under reduced pressure, and the residue was partitioned between ethyl acetate and a saturated aqueous NaHCO3 solution. The organic phase was washed with a saturated aqueous NaHCO3 solution and brine, dried over Na2SO4, and concentrated under reduced pressure. Purification by column chromatography on silica gel (hexane/ethyl acetate=4/1 to 3/1) gave benzyl 3-[(tert-butoxycarbonyl)amino]-1-piperidinecarboxylate as a solid (2.22 g, yield; 58%).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
1.56 mL
Type
reactant
Reaction Step One
Quantity
2.46 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.